Ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate
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Overview
Description
Ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate is an organic compound featuring a trimethoxyphenyl groupThe trimethoxyphenyl group is known for its versatility and presence in numerous biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate typically involves the esterification of 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity reagents and stringent control of reaction parameters, such as temperature and pressure, is crucial to achieving consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-oxo-3-(2,4,5-trimethoxyphenyl)propanoate.
Reduction: 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects . Additionally, it may interact with other proteins and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,4,5-trimethoxybenzoylacetate .
- Ethyl 3-hydroxy-3-phenyl-2-[(3,4,5-trimethoxyphenyl)formamido]propanoate .
Uniqueness
Ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20O6 |
---|---|
Molecular Weight |
284.30 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoate |
InChI |
InChI=1S/C14H20O6/c1-5-20-14(16)7-10(15)9-6-12(18-3)13(19-4)8-11(9)17-2/h6,8,10,15H,5,7H2,1-4H3 |
InChI Key |
FRHXFLFIPOXBSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1OC)OC)OC)O |
Origin of Product |
United States |
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